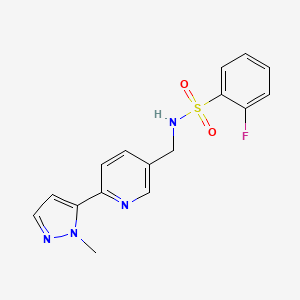
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as QTA, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. QTA belongs to the class of quinazoline derivatives that have been studied for their diverse biological activities.
Mecanismo De Acción
Target of Action
Quinazolinone, a core structure in the compound, is known to have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
The quinazolinone structure is known to interact with various biological targets, leading to its broad range of applications . The specific interactions would depend on the exact nature of the target and the surrounding biochemical environment.
Biochemical Pathways
Given the broad applications of quinazolinone, it can be inferred that the compound may affect multiple biochemical pathways .
Result of Action
Given the broad applications of quinazolinone, the compound is likely to have diverse effects at the molecular and cellular level .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has several advantages as a potential therapeutic agent. It exhibits potent anticancer activity and possesses anti-inflammatory and antioxidant properties. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its safety and toxicity profile have not been fully elucidated. Additionally, the synthesis of this compound is a multistep process that requires specialized equipment and expertise.
Direcciones Futuras
Several future directions can be explored for the development of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide as a therapeutic agent. These include the optimization of the synthesis method to improve the yield and purity of this compound, the evaluation of this compound's safety and toxicity profile, and the investigation of this compound's potential as a combination therapy with other anticancer agents. Additionally, the development of this compound analogs with improved pharmacological properties and the investigation of this compound's potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases can be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound with significant potential as a therapeutic agent. Its potent anticancer activity, anti-inflammatory, and antioxidant properties make it an attractive candidate for further investigation. The development of this compound as a therapeutic agent requires further research to elucidate its safety and toxicity profile and optimize its pharmacological properties.
Métodos De Síntesis
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide can be synthesized using a multistep process involving the condensation of 4-chloro-2-fluoroaniline with 4-methoxybenzaldehyde, followed by cyclization with thiosemicarbazide and acetylation with acetic anhydride. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the metastasis of cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)12-6-2-4-8-14(12)23-15(24)9-25-16-11-5-1-3-7-13(11)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNWJCPYODQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

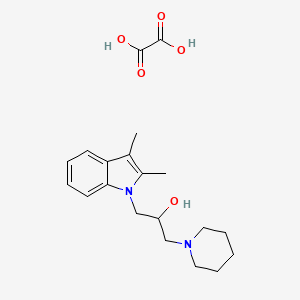
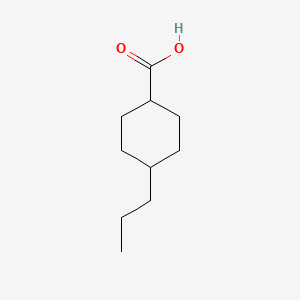
![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)
![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)
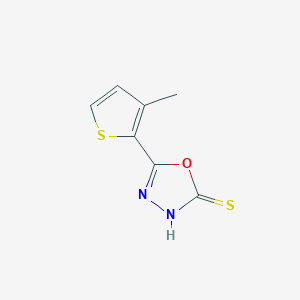

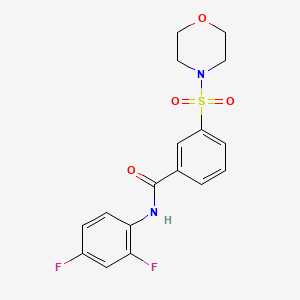
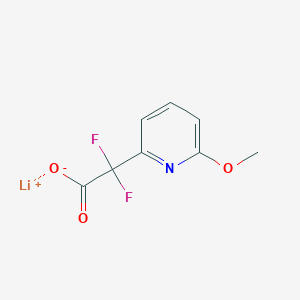

![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)
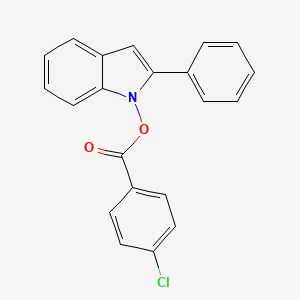
![7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2998316.png)
